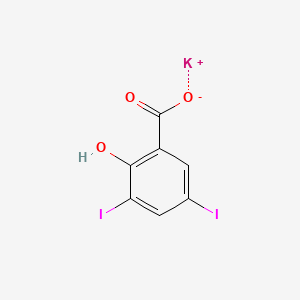

Potassium 3,5-Diiodosalicylate

Descripción general

Descripción

Potassium 3,5-Diiodosalicylate is a useful research compound. Its molecular formula is C7H3I2KO3 and its molecular weight is 428 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agriculture and Plant Physiology

Potassium in Agriculture : Research emphasizes the essential role of potassium in agriculture, focusing on its impact on soil and plant physiology, crop nutrition, and plant stress situations. Potassium is vital in plant physiological processes and plays a crucial role in mitigating biotic and abiotic stress situations, including diseases, frost, heat/drought, and salinity (Römheld & Kirkby, 2010).

Effects on Crop Quality : A study on lettuce biofortified with different forms of iodine, including 3,5-Diiodosalicylic Acid, found that it can enhance the nutritional profile of crops without affecting certain key aspects like the fatty acid profile. This suggests a potential application in improving the nutritional quality of crops through biofortification (Sularz et al., 2020).

Energy Storage and Material Science

- Potassium-Ion Batteries : Research into potassium-ion batteries has identified antimony-based electrodes as high-capacity anode materials. These can be used in potassium-oxygen and potassium-ion batteries, demonstrating high capacity and stability. This marks an advancement in battery technology beyond current lithium-ion technology (McCulloch et al., 2015).

Chemical Analysis and Detection

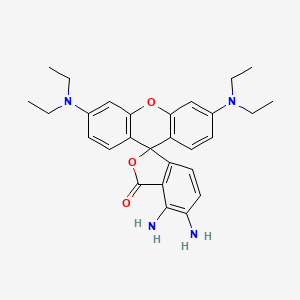

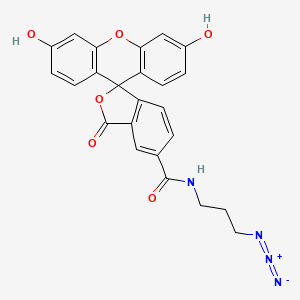

- Fluorescent Indicators : A study developed a potassium-selective fluorescent indicator based on BODIPY-linked azacrown ether. This indicator is efficient for detecting potassium in various applications, demonstrating the role of potassium compounds in chemical sensing and analysis (Baruah et al., 2005).

Molecular Biology and Drug Development

- Intramolecular Hydrogen Bond Interaction : The intramolecular hydrogen bond interaction of 3,5-Diiodosalicylic Acid has been studied for its potential applications in drug development. This research helps in understanding the photophysics of drug molecules, which is crucial for designing effective pharmaceuticals (Paul et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Potassium 3,5-Diiodosalicylate, also known as 3,5-Diiodosalicylic Acid Potassium Salt, is a biochemical compound used in proteomics research It’s worth noting that compounds with similar structures, such as potassium channel blockers, primarily target repolarizing potassium currents .

Mode of Action

Potassium channel blockers, which share a common electrophysiological mechanism, prolong the action potential duration primarily by inhibiting repolarizing potassium currents . This inhibition delays action potential repolarization, leading to an increase in action potential duration and an increase in the effective refractory period .

Biochemical Pathways

Potassium channel blockers, which share a common mechanism, affect the cardiac action potential generation . They bind to and block potassium channels responsible for phase 3 repolarization .

Pharmacokinetics

Potassium iodide, a related compound, has an onset of action within 24 to 48 hours, with a peak effect around 2 weeks after continuous therapy .

Result of Action

Potassium channel blockers, which share a common mechanism, can lead to an increase in the effective refractory period, making the cell less excitable . This property makes these drugs useful in suppressing tachyarrhythmias caused by reentry mechanisms .

Action Environment

It’s worth noting that the clinical urgency of hyperkalaemia, a condition related to potassium levels, is dependent on the severity of the hyperkalaemia and the rate of change in potassium .

Análisis Bioquímico

Biochemical Properties

It is known that 3,5-Diiodosalicylic Acid, the parent compound of Potassium 3,5-Diiodosalicylate, exhibits agonist activity at GPR35, an orphan G protein-coupled receptor . This suggests that this compound may interact with certain enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

potassium;2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHIVWOGVZUVLO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

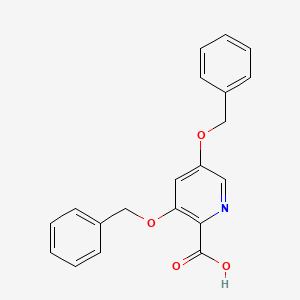

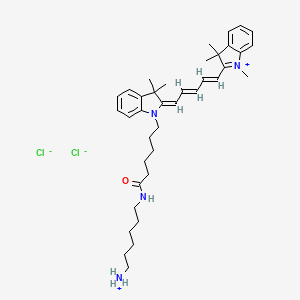

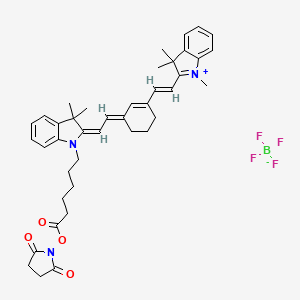

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

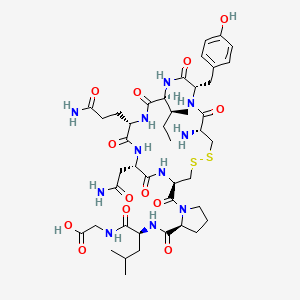

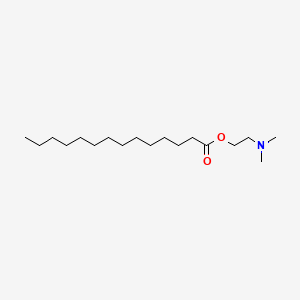

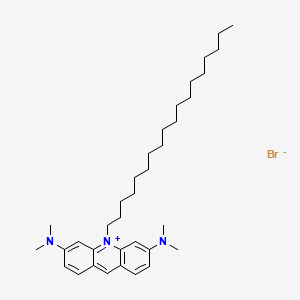

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate](/img/structure/B3026491.png)

![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)